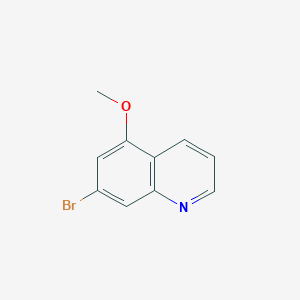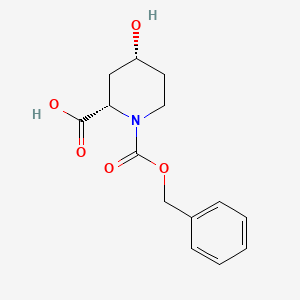
1-ブロモデカン-10,10,10-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromodecane-10,10,10-d3 is a heavy, colorless, and odorless liquid. It is used as an intermediate to manufacture surfactant, pharmaceuticals, and other organic compounds . It is also used as a solvent .
Synthesis Analysis
1-Bromodecane participates in the alkylation of pentaerythritol and introduces two lipophilic groups in pentaerythritol. It reacts with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide .Molecular Structure Analysis
The linear formula of 1-Bromodecane-10,10,10-d3 is CD3(CH2)8CH2Br . Its molecular weight is 224.20 .Chemical Reactions Analysis
1-Bromodecane-10,10,10-d3 is highly flammable and can react with strong oxidizing agents, acids, and bases.Physical And Chemical Properties Analysis
1-Bromodecane-10,10,10-d3 has a boiling point of 216 °C and a melting point of -8.2 °C. It has a refractive index of 1.441 and a density of 1.105 g/mL. It is insoluble in water, but soluble in ethanol, ether, and other organic solvents .科学的研究の応用
有機合成
1-ブロモデカン-10,10,10-d3: は主に有機合成において、デシル基を導入するための試薬として使用されます . 炭素-臭素結合の反応性と安定性により、さまざまな有機化合物の合成に特に有用です。末端炭素における重水素標識は、反応機構を追跡することを可能にし、同位体標識研究に役立ちます。
医薬品研究
医薬品研究では、This compound は安定な同位体標識として役立ち、薬物代謝研究に不可欠です . 重水素標識化合物の生物系内での経路と分布を追跡することにより、薬物分子の薬物動態を理解するのに役立ちます。
材料科学
この化合物は、特に有機半導体と表面コーティングの研究において、材料科学に応用されています . 表面への自己組織化単分子膜を形成する能力を利用して、特定の用途に合わせて材料の表面特性を改変できます。
環境研究
This compound: は、臭素化化合物の環境運命研究において、トレーサーまたは内部標準として使用できます . 重水素化された形態は、質量分析法において利点があり、環境汚染物質のより正確な定量と監視を可能にします。
生化学
生化学では、この化合物は脂質膜と生物系における長鎖分子の挙動の研究に使用されています . 重水素標識により、研究者はNMR分光法を使用して、細胞膜内におけるこれらの分子のダイナミクスと相互作用を調査できます。
産業用途
科学研究における直接的な用途ではありませんが、This compound は、より大きく複雑な分子の製造における前駆体または中間体として使用される、工業環境においても関連しています . 重水素化された形態は、品質管理とプロセス監視のための基準を作成する際に特に役立ちます。
Safety and Hazards
1-Bromodecane-10,10,10-d3 is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Brominated compounds like 1-bromodecane-10,10,10-d3 are often used in organic synthesis .
Mode of Action
As a brominated compound, it may participate in various chemical reactions, particularly in the formation of carbon-bromine bonds .
Biochemical Pathways
Brominated compounds are generally involved in a wide range of chemical reactions and could potentially affect multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its boiling point of 238 °c and density of 1080 g/mL at 25 °C may influence its pharmacokinetic behavior.
Result of Action
As a brominated compound, it may participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromodecane-10,10,10-d3. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound .
生化学分析
Biochemical Properties
1-Bromodecane-10,10,10-d3 plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making it a valuable tool for studying enzyme mechanisms and protein interactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds .
Cellular Effects
1-Bromodecane-10,10,10-d3 affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes can disrupt membrane integrity, leading to changes in ion transport and cellular homeostasis. Additionally, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 1-Bromodecane-10,10,10-d3 involves its interaction with biomolecules at the molecular level. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and protein function. For example, the compound can inhibit the activity of enzymes involved in DNA replication, leading to alterations in cell proliferation and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromodecane-10,10,10-d3 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromodecane-10,10,10-d3 is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of reactive intermediates that may have additional effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-Bromodecane-10,10,10-d3 vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and gene expression. Toxic or adverse effects, such as liver and kidney damage, have been observed at high doses. These effects are likely due to the compound’s interaction with cellular membranes and enzymes involved in detoxification pathways .
Metabolic Pathways
1-Bromodecane-10,10,10-d3 is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism and energy production. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways, leading to changes in metabolite levels. For example, it can inhibit the activity of fatty acid synthase, resulting in decreased lipid synthesis and accumulation .
Transport and Distribution
The transport and distribution of 1-Bromodecane-10,10,10-d3 within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments. This localization can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
1-Bromodecane-10,10,10-d3 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .
特性
IUPAC Name |
10-bromo-1,1,1-trideuteriodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)


![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)
![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)
![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)


![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)
